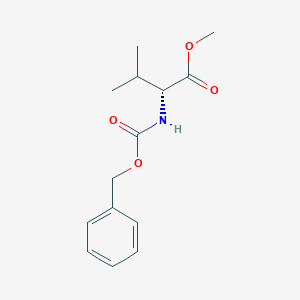

N-Benzyloxycarbonyl D-Valine Methyl Ester

Übersicht

Beschreibung

N-Benzyloxycarbonyl D-Valine Methyl Ester is a protected amino acid derivative commonly used in peptide synthesis. It is known for its role in protecting the amino group of valine during chemical reactions, preventing unwanted side reactions. This compound is characterized by its molecular formula C14H19NO4 and a molecular weight of 265.3 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Benzyloxycarbonyl D-Valine Methyl Ester is typically synthesized through the esterification of N-Benzyloxycarbonyl D-Valine. The process involves the reaction of N-Benzyloxycarbonyl D-Valine with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyloxycarbonyl D-Valine Methyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield N-Benzyloxycarbonyl D-Valine and methanol.

Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, yielding D-Valine.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like palladium on carbon (Pd/C) can be employed.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Hydrolysis: N-Benzyloxycarbonyl D-Valine and methanol.

Reduction: D-Valine.

Substitution: Depending on the nucleophile used, various substituted products can be formed.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Z-D-Val-OMe is widely recognized as a valuable building block in peptide synthesis. It allows for the selective protection of the amino group, enabling the formation of peptide bonds without interference from other functional groups. This application is crucial in the development of biologically active peptides and therapeutic agents.

Case Study : A study demonstrated the successful synthesis of a peptide using Z-D-Val-OMe as a key intermediate, highlighting its effectiveness in constructing complex structures while maintaining high yields and purity.

Pharmaceutical Development

This compound is integral to pharmaceutical research, particularly in creating peptide-based drugs that target specific biological pathways. Its unique stereochemistry (D-configuration) enhances the stability and bioavailability of drugs, making it an essential component in drug formulation processes.

Data Table: Comparison with Similar Compounds

| Compound Name | Configuration | Stability | Application Area |

|---|---|---|---|

| N-Benzyloxycarbonyl D-Valine Methyl Ester | D | High | Drug Development |

| N-Benzyloxycarbonyl L-Valine Methyl Ester | L | Moderate | Peptide Synthesis |

| N-Benzyloxycarbonyl D-Alanine Methyl Ester | D | High | Biochemical Research |

Biochemical Research

In biochemical studies, Z-D-Val-OMe is employed to investigate protein interactions and enzyme activities. Its role as a substrate or inhibitor allows researchers to gain insights into cellular processes and identify potential therapeutic targets.

Example Application : Researchers have utilized Z-D-Val-OMe to study the kinetics of specific enzyme reactions, demonstrating its utility in elucidating biochemical pathways .

Chiral Resolution

The compound is effective in chiral separation processes, which are critical for isolating enantiomers necessary for the production of optically active pharmaceuticals. This capability enhances the efficiency of drug development processes by ensuring that only the desired enantiomer is utilized.

Research Insight : A recent study highlighted the use of Z-D-Val-OMe in chiral resolution techniques, showcasing its effectiveness in achieving high enantiomeric purity .

Drug Delivery Systems

Z-D-Val-OMe can be incorporated into drug delivery systems to improve solubility and bioavailability of therapeutic agents. Its chemical properties facilitate better interaction with biological membranes, enhancing drug absorption.

Wirkmechanismus

The primary mechanism of action of N-Benzyloxycarbonyl D-Valine Methyl Ester involves the protection of the amino group of valine. The benzyloxycarbonyl group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. This protection is crucial in multi-step synthesis processes where selective deprotection is required .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Benzyloxycarbonyl L-Valine Methyl Ester

- N-Benzyloxycarbonyl D-Alanine Methyl Ester

- N-Benzyloxycarbonyl L-Alanine Methyl Ester

Uniqueness

N-Benzyloxycarbonyl D-Valine Methyl Ester is unique due to its specific stereochemistry (D-configuration) and its application in the synthesis of D-peptides, which are more resistant to enzymatic degradation compared to their L-counterparts. This makes it particularly valuable in the development of peptide-based drugs with enhanced stability and bioavailability .

Biologische Aktivität

N-Benzyloxycarbonyl D-Valine Methyl Ester (Cbz-D-Val-OMe) is a synthetic compound derived from D-Valine, primarily used in peptide synthesis due to its protective groups that prevent undesired reactions during chemical manipulations. This article explores the biological activity of Cbz-D-Val-OMe, detailing its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C14H19NO4

Molecular Weight: 265.3 g/mol

The structure of Cbz-D-Val-OMe includes a benzyloxycarbonyl (Cbz) group that protects the amine functionality and a methyl ester (OMe) that protects the carboxylic acid terminus. This configuration allows for selective reactions during peptide synthesis, making it an essential building block in producing biologically active peptides.

Cbz-D-Val-OMe functions primarily as a protecting group in peptide synthesis. Its protective groups facilitate the formation of peptide bonds without interference from side reactions. The compound is integral in synthesizing peptides that require specific stereochemical configurations for optimal biological activity. The D-configuration of this compound is particularly significant as it influences the interaction with biological targets, which can differ markedly from its L-counterpart.

Biological Applications

- Peptide Synthesis:

- Research Applications:

-

Surface Passivation:

- Recent studies have highlighted its application in enhancing the stability and performance of perovskite solar cells by improving film-forming properties and crystallinity.

Case Study 1: Peptide Therapeutics

Research demonstrated that peptides synthesized using Cbz-D-Val-OMe exhibited enhanced binding affinity to target receptors compared to those synthesized without protective groups. This study emphasized the importance of stereochemistry and protecting groups in developing effective therapeutics .

Case Study 2: Structural Analysis

A study on the crystal structure of N-Benzyloxycarbonyl-alanyl-phenylalanyl methyl ester revealed insights into its hydrogen bonding interactions, which are crucial for understanding its self-assembly properties. The findings indicated that similar compounds could form β-sheet structures, which are vital for biological function .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Benzyloxycarbonyl L-Valine Methyl Ester | C14H19NO4 | L-Valine variant; different stereochemistry |

| N-Benzyloxycarbonyl Glycine Methyl Ester | C11H13NO4 | Simpler structure; used for different peptide sequences |

| N-Benzyloxycarbonyl Phenylalanine Methyl Ester | C15H19NO4 | Contains an aromatic side chain; affects hydrophobicity |

This table highlights the unique features of Cbz-D-Val-OMe compared to other benzyloxycarbonyl derivatives, emphasizing its specific applications based on stereochemistry and structural properties.

Eigenschaften

IUPAC Name |

methyl (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)12(13(16)18-3)15-14(17)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTVCURTNIUHBH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478588 | |

| Record name | MolPort-028-961-234 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154674-67-6 | |

| Record name | MolPort-028-961-234 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.